molecular formula C5H11NO3 B12287732 N-hydroxy-L-valine CAS No. 19944-63-9

N-hydroxy-L-valine

Cat. No.: B12287732
CAS No.: 19944-63-9
M. Wt: 133.15 g/mol
InChI Key: PXEKBQAJOBYINU-BYPYZUCNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-L-valine typically involves the hydroxylation of L-valine. One common method includes the use of flavin-dependent N-hydroxylating enzymes . These enzymes facilitate the hydroxylation process under specific reaction conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineering microbial cells to produce L-valine, followed by enzymatic hydroxylation, is a viable approach . This method ensures a high yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-L-valine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation can lead to the formation of N-oxide derivatives, while reduction may yield amino alcohols .

Mechanism of Action

The mechanism of action of N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from donor molecules . This interaction influences various biochemical processes, including enzyme catalysis and metabolic regulation .

Comparison with Similar Compounds

Properties

CAS No.

19944-63-9

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S)-2-(hydroxyamino)-3-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

PXEKBQAJOBYINU-BYPYZUCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NO

Canonical SMILES

CC(C)C(C(=O)O)NO

Origin of Product

United States

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